Cephradine Monohydrate

Solubility Physicochemical Properties Formulation

Cephradine Monohydrate (CAS: 31828-50-9) is a beta-lactam antibiotic of the first-generation cephalosporin class. It is active against a broad spectrum of both Gram-positive and Gram-negative pathogens, including most penicillinase-producing organisms resistant to penicillin G, penicillin V, and ampicillin.

Molecular Formula C16H21N3O5S
Molecular Weight 367.4 g/mol
CAS No. 31828-50-9
Cat. No. B1221684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephradine Monohydrate
CAS31828-50-9
SynonymsAnspor
Cefradine
Cephradine
Cephradine Dihydrate
Cephradine, Non Stoichiometric Hydrate
Cephradine, Non-Stoichiometric Hydrate
Dexef
Dihydrate, Cephradine
Kelsef
Maxisporin
Nicef
Non-Stoichiometric Hydrate Cephradine
Sefril
Septacef
SQ 11436
SQ-11436
SQ11436
Velocef
Velosef
Zeefra Gé
Molecular FormulaC16H21N3O5S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O
InChIInChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
InChIKeyVHNPSPMQGXQSET-CYJZLJNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephradine Monohydrate: A First-Generation Oral Cephalosporin with Distinct Physicochemical and Bioequivalence Properties


Cephradine Monohydrate (CAS: 31828-50-9) is a beta-lactam antibiotic of the first-generation cephalosporin class [1]. It is active against a broad spectrum of both Gram-positive and Gram-negative pathogens, including most penicillinase-producing organisms resistant to penicillin G, penicillin V, and ampicillin . Cephradine Monohydrate has been utilized in research for genitourinary, gastrointestinal, and respiratory tract infections, as well as infections of the skin and soft tissues .

Why Cephradine Monohydrate Cannot Be Assumed Interchangeable with Cephalexin or Cefadroxil


While Cephradine Monohydrate and Cephalexin are often considered pharmacokinetically equivalent [1], and Cefadroxil shares a similar antibacterial spectrum [2], critical physicochemical and stability differences preclude their simple interchange in research and industrial applications. Specifically, Cephradine Monohydrate exhibits significantly higher intrinsic solubility [3] and a unique degradation pathway [4] compared to its analogs. Furthermore, analytical methods must specifically account for cephalexin as a primary impurity in cephradine products [5]. These quantifiable differences necessitate product-specific evidence when selecting between these closely related cephalosporins for procurement or scientific study.

Quantitative Differentiation of Cephradine Monohydrate Against Closest Analogs


Intrinsic Solubility of Cephradine Monohydrate vs. Cephalexin Monohydrate

At their isoelectric pH, Cephradine Monohydrate exhibits the highest intrinsic solubility among three closely related aminocephalosporins. This is a quantifiable physicochemical advantage over its direct analog, Cephalexin Monohydrate [1].

Solubility Physicochemical Properties Formulation

Antimicrobial Spectrum of Cephradine vs. Cefadroxil and Cephalexin

In a comparative study, Cefadroxil demonstrated superior in vitro bactericidal activity over Cephradine against several clinically relevant pathogens under conditions simulating human pharmacokinetics [1]. This highlights a key performance difference where Cefadroxil, not Cephradine, would be selected for enhanced potency. Conversely, against other strains, cephradine's activity is comparable to cephalexin, but not superior [2].

Antimicrobial MIC Bactericidal

Clinical Equivalence of Cephradine and Cephalexin in Treating Pneumonia

A double-blind clinical trial directly comparing Cephradine and Cephalexin for the treatment of bacterial pneumonia found no statistically significant difference in clinical outcomes between the two treatments [1].

Clinical Efficacy Respiratory Infection Double-Blind

Analytical Impurity Profile: Cephalexin as a Known Impurity in Cephradine

A quantitative HPLC analysis of commercial Cephradine capsules revealed the presence of 2.88% Cephalexin as an impurity [1]. This is a critical quality attribute for procurement, as the USP monograph for Cephradine explicitly accounts for cephalexin content in its potency calculation [2].

Analytical Chemistry Impurity Profiling Quality Control

Evidence-Based Application Scenarios for Procuring Cephradine Monohydrate


Formulation Development of High-Solubility Oral Dosage Forms

For research into novel oral solid dosage formulations, Cephradine Monohydrate is a scientifically justified choice due to its quantifiably higher intrinsic solubility (26.0 mg/ml at isoelectric pH) compared to the closely related Cephalexin Monohydrate (17.2 mg/ml) [1]. This property can be leveraged to overcome solubility-limited absorption challenges and simplify the development of immediate-release or bioequivalent formulations.

Clinical Studies Where Equivalence to Cephalexin is Required

When a clinical trial or research project requires a first-generation cephalosporin with a well-documented clinical equivalence to Cephalexin, Cephradine Monohydrate is an evidence-backed alternative. A double-blind trial for pneumonia demonstrated no significant difference in efficacy between Cephradine and Cephalexin [2], supporting its use as a therapeutically interchangeable agent in studies of respiratory tract infections.

Analytical Method Development and Validation

Procurement of high-purity Cephradine Monohydrate reference standards is essential for analytical chemistry groups developing or validating methods to quantify cephradine and its primary impurity, cephalexin [3]. The known impurity profile, where commercial capsules contain approximately 2.88% cephalexin [3], and USP monograph specifications that account for this impurity [4], make this compound a critical tool for quality control and method validation in both academic and industrial settings.

Stability Studies of Cephalosporins in Aqueous Solution

For fundamental research on the degradation kinetics of beta-lactam antibiotics, Cephradine Monohydrate serves as a key comparator. Studies have shown that near pH 8, both cephradine and cephalexin degrade via an intramolecular nucleophilic attack to form diketopiperazine-type compounds, a mechanism distinct from other degradation pathways [5]. This makes it a valuable model compound for investigating structure-stability relationships within the cephalosporin class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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